molecular formula C15H18ClN5S B4413840 {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride

Cat. No. B4413840
M. Wt: 335.9 g/mol
InChI Key: MIOXIZOVZXOVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a thiol-specific reagent that can modify cysteine residues in proteins, which makes it a valuable tool for studying the structure and function of proteins.

Mechanism of Action

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine. This modification can alter the structure and function of the protein, which allows researchers to investigate the role of specific amino acid residues in protein function.
Biochemical and Physiological Effects:
This compound can have both biochemical and physiological effects on proteins. By modifying cysteine residues, it can alter the activity, stability, and conformation of proteins. This can lead to changes in protein function and ultimately affect cellular processes. In addition, this compound can also have physiological effects on cells and tissues, such as altering ion channel activity and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride in lab experiments is its specificity for cysteine residues. This allows researchers to selectively modify specific amino acid residues in proteins and investigate their role in protein function. However, one limitation of this compound is that it can only modify cysteine residues that are accessible to the reagent. This can limit its use in studying proteins with buried cysteine residues.

Future Directions

There are many future directions for research involving {2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride. One area of interest is in the study of disease-related proteins, such as those involved in neurodegenerative disorders. By using this compound to modify specific amino acid residues in these proteins, researchers can investigate their role in disease pathology and potentially identify new therapeutic targets. In addition, there is also potential for the development of new thiol-specific reagents that can overcome some of the limitations of this compound.

Scientific Research Applications

{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride has been used in a wide range of scientific research applications. One of its main uses is in the study of ion channels, which are proteins that allow ions to pass through cell membranes. By modifying cysteine residues in ion channels with this compound, researchers can investigate the role of specific amino acid residues in ion channel function. This compound has also been used to study the structure and function of other proteins, such as enzymes and transporters.

properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S.ClH/c1-20-15(17-18-19-20)21-10-9-16-11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8,16H,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOXIZOVZXOVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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